N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid
Overview
Description
It is primarily being studied for its potential in treating myeloproliferative neoplasms, including essential thrombocythemia, polycythemia vera, and myelofibrosis . Bomedemstat tosylate is an orally active inhibitor of lysine-specific demethylase-1 (LSD1), an enzyme critical for the self-renewal potential of malignant cells and hematopoietic differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bomedemstat tosylate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the reaction of a cyclopropylamine derivative with a benzamide derivative under specific conditions to form the core structure.
Introduction of functional groups: Various functional groups, such as the triazole ring and the piperazine ring, are introduced through a series of reactions involving reagents like triazole and piperazine derivatives.
Industrial Production Methods
The industrial production of bomedemstat tosylate follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bomedemstat tosylate undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamine moiety.
Reduction: Reduction reactions can occur at the benzamide moiety.
Substitution: The tosylate group is a good leaving group, making bomedemstat tosylate susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like amines or thiols can react with the tosylate group under mild conditions.
Major Products
The major products formed from these reactions include various derivatives of bomedemstat tosylate, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bomedemstat tosylate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of LSD1 in various biochemical pathways.
Biology: Bomedemstat tosylate is used to investigate the mechanisms of hematopoietic differentiation and the self-renewal potential of malignant cells.
Medicine: The compound is being studied for its potential therapeutic effects in treating myeloproliferative neoplasms and other hematologic disorders.
Mechanism of Action
Bomedemstat tosylate exerts its effects by inhibiting the enzyme lysine-specific demethylase-1 (LSD1)By inhibiting LSD1, bomedemstat tosylate prevents the demethylation of H3K4, leading to the repression of DNA transcription and the inhibition of malignant cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Tranylcypromine: Another LSD1 inhibitor, but with a different chemical structure.
GSK2879552: A potent and selective LSD1 inhibitor with a different mechanism of action.
ORY-1001: An LSD1 inhibitor with a distinct chemical structure and therapeutic profile.
Uniqueness of Bomedemstat Tosylate
Bomedemstat tosylate is unique due to its specific inhibition of LSD1 and its potential therapeutic effects in treating myeloproliferative neoplasms. Unlike other LSD1 inhibitors, bomedemstat tosylate has shown promising results in reducing peripheral cell counts, splenomegaly, and inflammatory cytokines in mouse models of myeloproliferative neoplasms .
Properties
CAS No. |
1990504-72-7 |
---|---|
Molecular Formula |
C42H50FN7O8S2 |
Molecular Weight |
864.0 g/mol |
IUPAC Name |
N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C28H34FN7O2.2C7H8O3S/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36;2*1-6-2-4-7(5-3-6)11(8,9)10/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37);2*2-5H,1H3,(H,8,9,10)/t24-,25-,26+;;/m0../s1 |
InChI Key |
WLRWBXFBIJMKHG-DVNXTAPYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IMG-7289 ditosylate; IMG 7289 ditosylate; IMG7289ditosylate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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